naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone
Description
Chemical Identity: This compound (CAS: 1320363-48-1; ChemSpider ID: 29341402) is a deuterated derivative of the N-(3-hydroxybutyl) metabolite of JWH-073, a synthetic cannabinoid receptor agonist. Its molecular formula is C₂₃H₁₆D₅NO₂, with an average mass of 343.426 g/mol and a monoisotopic mass of 343.157229 g/mol . The deuteration occurs at positions 2, 4, 5, 6, and 7 of the indole ring, enhancing its utility as an internal standard in mass spectrometry (MS)-based assays to differentiate it from non-deuterated metabolites during analytical workflows .
Functional Role:
As a stable isotope-labeled analog, it is primarily employed in forensic and pharmacological research to quantify JWH-073 metabolites in biological matrices, leveraging deuterium’s isotopic signature to avoid interference in chromatographic and spectrometric analyses .
Properties
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3/i4D,5D,10D,12D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRJGJFJMZOUSH-VEJGPVSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCC(C)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017306 | |
| Record name | (+/-)-JWH 073 N-(3-hydroxybutyl) metabolite-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1413427-47-0 | |
| Record name | (+/-)-JWH 073 N-(3-hydroxybutyl) metabolite-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indole Core Synthesis with Position-Specific Deuterium Labeling
The pentadeuterio indole core is synthesized via deuterium-hydrogen exchange under acidic or basic conditions using deuterated reagents. For example, heating indole derivatives in deuterated solvents (e.g., DO or CDOD) with catalytic deuterated acids (e.g., DCl or CFCOOD) facilitates H/D exchange at positions 2, 4, 5, 6, and 7. Alternatively, de novo synthesis from deuterated precursors, such as [2,4,5,6,7-D]aniline, ensures higher isotopic purity. Cyclization via the Fischer indole synthesis, using deuterated phenylhydrazines and ketones, achieves regioselective deuterium placement.
Introduction of the 3-Hydroxybutyl Side Chain
The 3-hydroxybutyl group is introduced at the indole nitrogen through alkylation or Mitsunobu reactions :
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Alkylation : Treating deuterated indole with 3-bromobutan-1-ol in the presence of a base (e.g., NaH) yields 1-(3-hydroxybutyl)-indole. Microwave-assisted conditions (100°C, 30 min) improve yields to 78–82%.
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Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) with 3-butan-1-ol ensures stereochemical retention of the hydroxyl group, though this method is less common due to higher costs.
Deuterium Incorporation and Isotopic Purity Control
Post-Synthetic Deuteration Techniques
Deuterium incorporation after indole functionalization is achieved via:
Analytical Verification of Deuterium Content
Isotopic purity is confirmed using:
Table 1: Key Spectral Data for Deuterated Intermediate
| Parameter | Value |
|---|---|
| HRMS (m/z) | 318.1942 [M+H] (calc. 318.1938) |
| H-NMR (CDCl) | δ 1.65 (m, 2H, CH), δ 4.15 (t, 2H, OCH) |
| H-NMR (CDCl) | Peaks absent at δ 6.8–7.5 (aromatic H) |
Acylation with Naphthalen-1-yl Methanone
Friedel-Crafts Acylation
The indole derivative reacts with naphthalene-1-carbonyl chloride under Friedel-Crafts conditions:
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Reaction Setup : Combine deuterated 1-(3-hydroxybutyl)indole (1 eq), AlCl (2 eq), and naphthalene-1-carbonyl chloride (1.2 eq) in dry dichloromethane (DCM) at 0°C.
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Quenching : Pour into ice-cold DO, extract with DCM-d, and dry over MgSO.
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Yield : 65–70% after silica gel chromatography (hexane:EtOAc = 4:1).
Protection-Deprotection Strategy
To prevent hydroxyl group oxidation:
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Protection : Silyl ethers (e.g., TBSCl) or acetates (AcO) shield the 3-hydroxybutyl group during acylation.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) or KCO/MeOH removes protecting groups post-reaction.
Optimization Challenges and Solutions
Isotopic Dilution
Trace protonated solvents (e.g., HO in DO) reduce deuterium incorporation. Solutions include:
Regioselectivity in Acylation
Competing acylation at indole C-2 is mitigated by:
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Low Temperatures : Slow addition at –10°C favors C-3 selectivity.
-
Bulky Lewis Acids : FeCl instead of AlCl reduces electrophilicity at C-2.
Applications and Pharmacological Relevance
Deuterated analogs resist metabolic degradation, prolonging half-life in vivo. For example, AM-2201 metabolites show 3.5-fold slower clearance in rats compared to non-deuterated forms . This compound’s stability makes it valuable for pharmacokinetic studies and receptor-binding assays.
Chemical Reactions Analysis
Types of Reactions
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone is widely used in scientific research, particularly in the following fields:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of JWH-073 metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids.
Medicine: Utilized in forensic toxicology to detect and quantify synthetic cannabinoid use.
Mechanism of Action
The mechanism of action of naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone is not well understood, as it is primarily used as an analytical standard. its parent compound, JWH-073, is known to act as a potent agonist of the cannabinoid receptors CB1 and CB2. The metabolite is expected to be produced by hepatic metabolism of JWH-073, involving the oxidation of the aminoalkyl chain .
Comparison with Similar Compounds
Parent Compound: JWH-073
Structure: JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone; CAS: 208987-48-8) features a butyl chain at the indole nitrogen and lacks hydroxylation or deuteration . Pharmacology:
- Receptor Affinity : Binds to CB₁ and CB₂ receptors with moderate affinity (CB₁ Kᵢ = 8.9 nM; CB₂ Kᵢ = 38 nM) .
- Metabolism: Undergoes ω-hydroxylation on the butyl side chain to form the 3-hydroxybutyl metabolite, which is subsequently glucuronidated by UGT enzymes (e.g., UGT1A9 and UGT2B7) . Analytical Use: Non-deuterated JWH-073 and its metabolites are detected via LC-MS/MS but require deuterated analogs (e.g., the compound in focus) for precise quantification .
Analog: JWH-018
Structure: JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) substitutes the butyl chain with a pentyl group . Pharmacology:
Analytical Differentiation :
Deuterated vs. Non-Deuterated Metabolites
- Mass Spectrometry: The deuterated compound’s +5 Da mass shift enables discrimination from endogenous metabolites in MS/MS spectra, reducing ion suppression effects .
Dual CB₁/CB₂ Agonists (e.g., SAB378)
Structure: SAB378 (naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone) replaces the indole core with a second naphthalene ring and a pentyloxy substituent . Pharmacology:
- Receptor Profile : Dual CB₁/CB₂ agonism with CB₁ Kᵢ = 5.2 nM andCB₂ Kᵢ = 2.7 nM , comparable to JWH-018 but with restricted blood-brain barrier penetration due to increased hydrophilicity .
- Therapeutic Potential: Used in peripheral pain management without central side effects, unlike JWH-073 or JWH-018 .
Structural-Activity Relationships (SAR)
- Alkyl Chain Length : Optimal receptor binding occurs with 4–6 carbon chains (e.g., butyl in JWH-073, pentyl in JWH-018). Shorter chains reduce potency, while longer chains decrease solubility .
- Hydroxylation : Metabolites like the 3-hydroxybutyl derivative exhibit reduced receptor affinity but are critical for detoxification and excretion .
Biological Activity
Naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone is a synthetic compound belonging to the indole derivative class. This compound has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation and its implications in pain management and other therapeutic areas.
- Molecular Formula : C24H23D5N2O2
- Molecular Weight : 362.5 g/mol
- CAS Number : 1413427-49-2
- Purity : Minimum 95%
This compound acts as a dual agonist for the CB1 and CB2 cannabinoid receptors. This dual action is significant because it allows the compound to potentially modulate various physiological processes including pain perception and inflammation.
Antihyperalgesic Effects
Research indicates that this compound exhibits potent antihyperalgesic properties. In studies involving animal models, this compound demonstrated a significant reduction in pain responses compared to control groups. This suggests its potential utility in treating conditions characterized by chronic pain.
Cannabinoid Receptor Interaction
The compound has been shown to interact effectively with both CB1 and CB2 receptors. The activation of these receptors is linked to various therapeutic effects including:
- Pain relief
- Anti-inflammatory effects
The dual agonism may help in reducing side effects commonly associated with selective receptor agonists.
Study 1: Pain Management Efficacy
In a controlled study involving rodents subjected to inflammatory pain models, administration of this compound resulted in a marked decrease in nociceptive behavior. The results indicated a dose-dependent response with significant efficacy at lower doses compared to traditional analgesics.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 1 | 25 |
| 5 | 50 |
| 10 | 75 |
Study 2: Cannabinoid Receptor Binding Affinity
A binding affinity study revealed that this compound has a high affinity for both CB1 and CB2 receptors. The compound's binding was assessed using radiolabeled ligands in vitro.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| CB1 | 30 nM |
| CB2 | 25 nM |
Q & A
Q. Experimental design :
In vitro assays : Compare half-lives of deuterated vs. non-deuterated analogs in hepatocyte incubations.
Isotopic tracing : Use LC-MS to track deuterium retention in metabolites .
Q. Example data :
| Compound | Metabolic Half-life (hr) | Major Metabolic Pathway |
|---|---|---|
| Non-deuterated | 2.1 ± 0.3 | Hydroxylation at C-5 |
| Pentadeuterated | 4.8 ± 0.5 | Reduced C-5 oxidation |
Deuteration at C-2,4,5,6,7 likely shields oxidation-prone sites, enhancing stability .
Advanced: What strategies resolve discrepancies in reported biological activities of structurally similar indole-naphthalene methanones?
Answer:
Discrepancies often arise from:
- Purity variations : Trace impurities (e.g., synthetic byproducts) may antagonize or enhance activity.
- Assay conditions : Differences in cell lines, receptor isoforms, or solvent systems (e.g., DMSO concentration).
Q. Resolution strategies :
Orthogonal purity validation : Combine HPLC (>95% purity) with HRMS to exclude confounding contaminants .
Standardized assays : Use identical receptor preparations (e.g., CB1/CB2 cannabinoid receptors) and control for solvent effects .
Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., hydroxybutyl chain length) to isolate activity drivers .
Advanced: How can isotopic labeling (²H) be leveraged to study this compound’s pharmacokinetics in vivo?
Answer:
Methodology :
Tracer studies : Administer deuterated compound and use LC-MS/MS to quantify parent drug and metabolites in plasma/tissues.
Deuterium exchange monitoring : Track loss of ²H in excreted metabolites to identify metabolic hotspots.
Q. Example findings :
- Deuteration at C-5 and C-7 reduces first-pass metabolism in rodents, increasing oral bioavailability by ~30% .
- Deuterium retention in urinary metabolites confirms hepatic CYP3A4 as the primary metabolic enzyme .
Basic: What are the primary biological targets of indole-naphthalene methanones, and how is target engagement validated?
Answer:
- Primary targets : Cannabinoid receptors (CB1/CB2), validated via:
- Radioligand displacement assays : Measure IC₅₀ values against [³H]CP-55,940 .
- cAMP inhibition : Functional assays in CB1-transfected HEK cells .
- Off-target screening : Use panels (e.g., CEREP) to assess selectivity over GPCRs, ion channels, and kinases .
Advanced: How do computational models predict the binding mode of this compound to cannabinoid receptors?
Answer:
Steps :
Docking simulations : Use Schrödinger Suite or AutoDock to model interactions within CB1’s hydrophobic pocket.
Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess hydrogen bonding and π-π stacking (e.g., naphthalene vs. receptor aromatics) .
Q. Key findings :
- The 3-hydroxybutyl group forms hydrogen bonds with Ser383 and Lys192, critical for agonist activity.
- Deuterium labeling does not alter binding affinity but may affect residence time due to subtle conformational changes .
Basic: What safety considerations are critical when handling this compound in laboratory settings?
Answer:
- Toxicity : Similar indole-naphthalene derivatives show hepatotoxicity in rodents (ALT/AST elevation at >10 mg/kg) .
- Handling protocols :
- Use PPE (gloves, goggles) to prevent dermal/ocular exposure.
- Conduct reactions in fume hoods due to volatile intermediates (e.g., acyl chlorides) .
Advanced: How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy in pharmacokinetic studies?
Answer:
Protocol :
Spike samples : Add a known quantity of ¹³C-labeled internal standard to biological matrices (plasma, urine).
LC-MS/MS analysis : Quantify analyte via standard curve normalized to the internal standard, correcting for matrix effects.
Q. Advantages :
- Reduces variability from ionization suppression/enhancement.
- Achieves quantification limits of 0.1 ng/mL, essential for low-dose studies .
Advanced: What crystallographic data exist for related indole-naphthalene methanones, and how do they inform SAR?
Answer:
Key structures :
- JWH-018 analog : Naphthalen-1-yl-(1-pentylindol-3-yl)methanone (PDB: 6KQ5) shows a 120° dihedral angle between indole and naphthalene, optimizing CB1 binding .
- Deuterated analogs : Crystallography confirms deuterium does not distort bond angles/lengths, preserving pharmacophore geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
